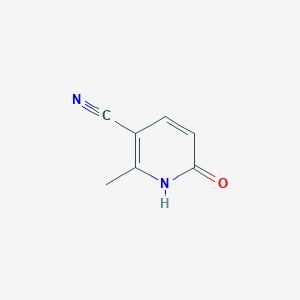

6-Hydroxy-2-methylnicotinonitrile

Vue d'ensemble

Description

6-Hydroxy-2-methylnicotinonitrile is an aromatic heterocyclic compound with the molecular formula C₇H₆N₂O. It features a pyridine ring substituted with a hydroxyl group at the 6th position, a methyl group at the 2nd position, and a nitrile group at the 3rd position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-methylnicotinonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,6-dichloro-4-methylnicotinonitrile with sodium azide in dimethylformamide (DMF) as a solvent. The reaction is typically carried out at room temperature for 6-7 hours, resulting in the formation of 2,6-diazido-4-methylnicotinonitrile, which can then be further processed to obtain the desired product .

Another method involves the condensation of 1,3-dicarbonyl compounds or their enamines with nitrogen-containing CH acids. This multicomponent reaction can be performed in ethanol at 20°C, leading to the formation of 6-alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxy-2-methylnicotinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The hydroxyl group can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide can be used for oxidation, while reducing agents like sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce N-oxide derivatives .

Applications De Recherche Scientifique

6-Hydroxy-2-methylnicotinonitrile has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 6-Hydroxy-2-methylnicotinonitrile and its derivatives involves interactions with various molecular targets and pathways. For example, its azido derivatives can participate in cycloaddition reactions, forming triazoles that may exhibit biological activity . The compound’s hydroxyl and nitrile groups also contribute to its reactivity and potential interactions with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxy-6-methylnicotinonitrile: This compound has a similar structure but with the hydroxyl and nitrile groups at different positions.

6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Another related compound with a similar pyridine ring structure and nitrile group.

Uniqueness

The presence of both hydroxyl and nitrile groups on the pyridine ring provides a versatile platform for further chemical modifications and the development of new derivatives with diverse biological activities .

Activité Biologique

6-Hydroxy-2-methylnicotinonitrile (HMN) is a pyridine derivative with significant biological activities, particularly in antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. Its structure includes a hydroxyl group at the 6-position, a methyl group at the 2-position of the pyridine ring, and a nitrile functional group at the 3-position. This unique arrangement contributes to its reactivity and biological activity.

Key Structural Features:

- Hydroxyl Group: Enhances solubility and potential interactions with biological targets.

- Methyl Group: May influence lipophilicity and receptor binding.

- Nitrile Group: Imparts unique chemical reactivity, allowing for various synthetic transformations.

Antimicrobial Properties

Research indicates that HMN exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, HMN has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may act as a histone deacetylase (HDAC) inhibitor, which is crucial in regulating gene expression related to cancer cell proliferation.

Case Study: HDAC Inhibition

A study evaluating the cytotoxic effects of HMN on various cancer cell lines found that it exhibited significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. The IC50 values ranged from 7.07 to 9.24 μM, indicating strong potency compared to standard HDAC inhibitors like vorinostat .

Table 2: Cytotoxicity of this compound

The biological activity of HMN is primarily attributed to its ability to interact with various molecular targets:

- Histone Deacetylases (HDACs): By inhibiting HDACs, HMN alters the acetylation status of histones, leading to changes in gene expression that can induce apoptosis in cancer cells.

- Microbial Membrane Disruption: The presence of the hydroxyl group enhances its ability to integrate into microbial membranes, causing structural damage and loss of integrity.

Applications

Given its promising biological activities, this compound has potential applications in:

- Pharmaceuticals: Development of new antimicrobial agents and anticancer drugs.

- Agriculture: Use as a biopesticide due to its antimicrobial properties.

Propriétés

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-6(4-8)2-3-7(10)9-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFYYPFFELGRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463986 | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41877-40-1 | |

| Record name | 2-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.